REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:7](#[N:10])[CH:8]=[CH2:9]>O>[N:1]1([CH2:9][CH2:8][C:7]#[N:10])[CH2:6][CH2:5][N:4]([CH2:9][CH2:8][C:7]#[N:10])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
after which the mixture was extracted with dichloromethane (2×50 cm3)
|
Type
|
CUSTOM
|
Details
|
The organic extracts were evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCN(CC1)CCC#N)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: PERCENTYIELD | 94.7% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |